N-(3-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
The compound falls within a class of heterocyclic compounds that have been explored for their potential anticancer properties. For example, the synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been detailed, showcasing a method for their preparation and the discovery of their in vitro anticancer activities. One compound specifically showed significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Similarly, substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).
Antiviral Activity
The antiviral properties of related compounds have also been investigated. For instance, the influence of 2-[4-oxo-8-(4-chlorophenyl)-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetic acid on viral replication was explored, revealing its virucidal activity against human adenovirus 5 and enterovirus Echo-9. This highlights the compound's potential as an antiviral agent (Sztanke et al., 2007).
Antimicrobial and Antifungal Activities
Research into the synthesis of novel heterocyclic compounds incorporating antipyrine moiety, including derivatives similar to the queried compound, has shown promising antimicrobial and antifungal activities. These findings suggest potential applications in combating microbial infections (Bondock et al., 2008).
Corrosion Inhibition
Interestingly, derivatives of the chemical structure have been explored for their corrosion inhibition properties. A study on benzimidazole derivatives showed significant inhibitory effects on carbon steel corrosion, indicating potential applications in materials science and engineering (Rouifi et al., 2020).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-13-5-7-16(8-6-13)24-9-10-25-18(28)19(29)26(23-20(24)25)12-17(27)22-15-4-2-3-14(21)11-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBRSZZIUIJWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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